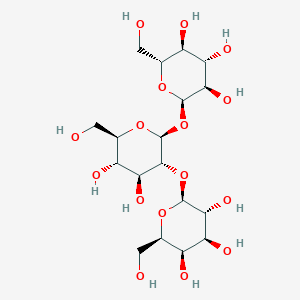

Glucosyl-O-galactosyl-(1-4)glucoside

Description

Glucosyl-O-galactosyl-(1-4)glucoside (CAS: 141781-71-7) is a trisaccharide composed of two glucose units and one galactose unit. Its molecular formula is C₁₈H₃₂O₁₆, with a molecular weight of 504.44 g/mol . Structurally, it features a β-D-galactopyranosyl residue linked via a (1→4) glycosidic bond to a β-D-glucopyranosyl unit, which is further connected to another glucose moiety.

Structure

2D Structure

Properties

CAS No. |

141781-71-7 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1 |

InChI Key |

ZZQBFMYCMRVZFG-JYPKAZJXSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |

Other CAS No. |

141781-71-7 |

Synonyms |

alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside Glu-Gla-Glu glucosyl lactoside glucosyl-O-galactosyl-(1-4)glucoside O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

GOGG, with the molecular formula C18H32O16, consists of glucosyl and galactosyl units linked by glycosidic bonds. Its structure allows for specific interactions with enzymes and biological systems, making it a candidate for various applications in glycoscience and biocatalysis .

Biotechnological Applications

-

Enzyme Substrate in Glycosylation Reactions

- GOGG can serve as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.

- Case Study : Research has demonstrated that GOGG can be utilized in the enzymatic synthesis of oligosaccharides, enhancing yields compared to traditional methods .

- Prebiotic Potential

-

Pharmaceutical Applications

- GOGG's structural properties make it a candidate for drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

- Case Study : Investigations into glycosylated compounds have shown improved pharmacokinetic profiles when used as excipients in drug formulations .

Industrial Applications

- Food Industry

- Cosmetic Applications

Data Table: Summary of Applications

Comparison with Similar Compounds

Glucosyl-O-galactosyl-(1-4)glucoside belongs to a class of oligosaccharides with variations in glycosidic linkages, anomeric configurations, and functional groups. Below is a detailed comparison with structurally related compounds:

Structural Isomers and Analogues

Key Observations :

- Linkage Specificity : Glucosyl-O-galactosyl-(1→4)glucoside is distinguished by its galactose-glucose (1→4) linkage, whereas 3α,4β-galactotriose features mixed α/β linkages .

- Branching vs. Linearity : The compound Galactose β1,4-galactose β1,4-glucose (CAS 118396-93-3) is a linear trisaccharide, while Glucosyl-O-galactosyl-(1→4)glucoside may adopt branched conformations depending on the glycosidic bond orientation .

Functional Derivatives

- Octyl4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 74513-17-0): This glycolipid derivative incorporates an octyl aglycone, enhancing lipophilicity and membrane interaction capabilities compared to the parent trisaccharide .

Analytical Differentiation

- NMR Spectroscopy : demonstrates that ¹³C NMR chemical shifts vary significantly between glycosides with (1→2), (1→3), and (1→4) linkages. For example, the C-4 resonance of the glucose moiety in Glucosyl-O-galactosyl-(1→4)glucoside would differ from a (1→3)-linked analogue .

- LC-MS Profiling: Techniques used to identify flavonoid glycosides (e.g., quercetin glucoside) in could be adapted to distinguish Glucosyl-O-galactosyl-(1→4)glucoside from isomers based on mass fragmentation patterns .

Preparation Methods

Glycoside Hydrolase-Mediated Transglycosylation

The TxGH116 E441G mutant glycoside hydrolase has emerged as a robust biocatalyst for synthesizing α-linked glucosides. In optimized conditions (100 mM citrate-phosphate buffer, pH 3.5, 45°C), this enzyme achieves complete conversion of p-nitrophenyl β-D-glucopyranoside (pNPGlc) to α-D-glucosylazide (αGA1 ) at an enzyme-to-substrate (E/S) ratio of 1:6 (w/w) within 24 hours. Scaling this reaction to 100 mL with 600 mg of pNPGlc and 100 mg of enzyme yielded αGA1 efficiently, demonstrating industrial potential.

Table 1: Optimized Enzymatic Reaction Conditions for αGA1 Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Buffer System | 100 mM citrate-phosphate, pH 3.5 | Maximizes enzyme activity |

| Temperature | 45°C | Balances reaction rate and stability |

| Sodium Azide Concentration | 100 mM | Ensures nucleophilic efficiency |

| E/S Ratio | 1:6 (w/w) | Completes substrate conversion |

Chemoenzymatic Click Chemistry Modifications

Post-synthetic modifications of αGA1 via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enable the creation of 1,4-substituted 1,2,3-triazole-α-D-glucoside derivatives. Method A (CH₃CN/H₂O, CuI, DIPEA) and Method B (t-BuOH/H₂O, CuSO₄·5H₂O, sodium ascorbate) achieve yields up to 78% for derivatives like AGT2 and AGT14 , showcasing versatility in functionalization.

Chemical Synthesis Approaches

Chemical methods remain relevant for large-scale production and structural diversification, albeit with challenges in stereocontrol.

Glycosyl Iodide Donor Reactivity

Per-O-trimethylsilyl (TMS) glycosyl iodides facilitate α-selective glycosylation. A competition study between TMS-protected galactosyl (12 ) and glucosyl (17 ) iodides revealed a Gal:Glc product ratio of 1.6:1 when reacted with (S)-(+)-1,2-isopropylidine glycerol (18 ). This highlights the moderate selectivity of glucosyl donors, necessitating precise stoichiometric control.

Table 2: Comparative Reactivity of Glycosyl Iodide Donors

| Donor | Yield (%) | α:β Ratio |

|---|---|---|

| TMS-Galactosyl Iodide | 90 | α-only |

| TMS-Glucosyl Iodide | 79 | α-only |

One-Pot Protection-Glycosylation-Deprotection

A three-step one-pot strategy eliminates intermediate purification:

-

Protection : TMS groups shield hydroxyl moieties.

-

Glycosylation : Glycosyl iodides react with acceptors in the presence of TBAI and DIPEA.

-

Deprotection : Acidic resin-mediated cleavage of TMS groups yields free glycosides. This method reduces synthetic steps but requires rigorous optimization to suppress side reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Enzymatic synthesis outperforms chemical methods in scalability, with αGA1 production achievable at 100 mL scale. Chemical routes, while flexible, face bottlenecks in donor preparation and purification.

Stereochemical Outcomes

Both methods produce α-anomers exclusively, but enzymatic catalysis avoids racemization risks associated with chemical glycosylation.

Table 3: Method Comparison for Glucosyl-O-Galactosyl-(1-4)Glucoside Synthesis

| Criterion | Enzymatic | Chemical |

|---|---|---|

| Yield | 90–100% | 70–85% |

| Stereoselectivity | α-only | α-only |

| Scalability | High (>100 mL) | Moderate (<50 mL) |

| Functional Group Tolerance | Moderate | High |

Challenges and Innovations

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Glucosyl-O-galactosyl-(1-4)glucoside, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves enzymatic glycosylation or chemical condensation. For enzymatic approaches, glycosyltransferases (e.g., β-galactosidases) can catalyze regioselective bond formation. A central composite design (CCD) matrix, as used in gallic acid glucoside synthesis, can optimize reaction parameters (e.g., temperature, pH, enzyme/substrate ratio) . Chemical synthesis may require protecting group strategies to ensure (1→4) linkage specificity. Monitor reaction progress via HPLC or TLC, and validate purity using NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Answer : Combine high-resolution mass spectrometry (HR-ESIMS) for molecular weight confirmation (C18H32O16, exact mass 504.17 g/mol) with nuclear magnetic resonance (NMR). Key NMR signals include anomeric protons (δ 4.3–5.5 ppm) and cross-peaks in 2D COSY/TOCSY for glycosidic linkage verification. Compare data to structurally similar compounds like galactose β1,4-galactose β1,4-glucose (CAS 118396-93-3) .

Q. How can researchers purify this compound from complex reaction mixtures?

- Answer : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to separate oligosaccharides. For larger-scale purification, solvent partitioning (e.g., n-butanol/isooctane) effectively isolates glycosides, as demonstrated in alkyl glucoside purification . Confirm purity via melting point analysis and monosaccharide composition assays (e.g., GC-MS after acid hydrolysis).

Advanced Research Questions

Q. What strategies address low yields in enzymatic synthesis of this compound due to substrate specificity?

- Answer : Engineer glycosyltransferases for improved acceptor specificity using site-directed mutagenesis. For example, modifying the active site of β-galactosidases can enhance binding to glucose acceptors . Alternatively, employ UDP-sugar recycling systems to stabilize nucleotide sugar donors and reduce cost . Kinetic studies (e.g., Lineweaver-Burk plots) can identify inhibition patterns and optimize substrate ratios .

Q. How can researchers resolve discrepancies in characterizing glycosidic linkage stereochemistry?

- Answer : Use enzymatic digestion with linkage-specific hydrolases (e.g., α- or β-galactosidases) followed by LC-MS analysis of digestion products. For ambiguous NMR data, apply nuclear Overhauser effect spectroscopy (NOESY) to determine spatial proximity between sugar residues. Cross-reference with synthetic standards (e.g., galactose β1,4-glucose derivatives) .

Q. What in vitro models are suitable for studying the bioactivity of this compound, and how are confounding variables controlled?

- Answer : Use intestinal Caco-2 cell monolayers to assess prebiotic potential or immune modulation. Control for endotoxins by pretreating samples with polymyxin B. For anti-inflammatory assays, measure cytokine secretion (e.g., IL-6, TNF-α) in LPS-stimulated macrophages and include scrambled oligosaccharide controls. Ensure batch-to-batch consistency via MALDI-TOF profiling .

Q. How should contradictory data on thermal stability be interpreted during formulation studies?

- Answer : Perform differential scanning calorimetry (DSC) to analyze phase transitions and identify decomposition temperatures. Compare stability across buffer systems (e.g., phosphate vs. Tris), as pH influences glycosidic bond hydrolysis. For surfactants like alkyl glucosides, micelle formation can stabilize the compound , but this may not apply to non-surfactant glycosides like this compound.

Methodological Notes

- Synthesis Optimization : Reference experimental design matrices (e.g., CCD) to systematically vary parameters .

- Structural Validation : Cross-check NMR and MS data with databases (e.g., CAS 141781-71-7 ).

- Bioactivity Assays : Include negative controls (e.g., non-glycosylated analogs) to isolate glycoside-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.